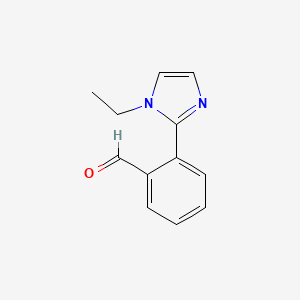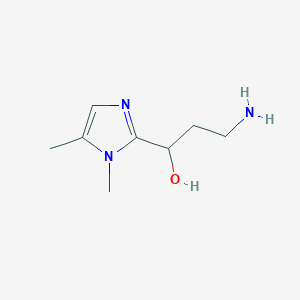
3-Amino-1-(1,5-dimethyl-1H-imidazol-2-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(1,5-dimethyl-1H-imidazol-2-yl)propan-1-ol is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile molecule for chemical reactions and synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1,5-dimethyl-1H-imidazol-2-yl)propan-1-ol typically involves the following steps:
Formation of the Imidazole Ring:
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated precursor.
Addition of the Hydroxyl Group: The hydroxyl group can be introduced through reduction reactions, where a carbonyl precursor is reduced to an alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
化学反応の分析
Types of Reactions
3-Amino-1-(1,5-dimethyl-1H-imidazol-2-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated ring structure.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated compounds and strong bases are typically used for substitution reactions.
Major Products
The major products formed from these reactions include carbonyl derivatives, saturated imidazole rings, and various substituted imidazole compounds.
科学的研究の応用
3-Amino-1-(1,5-dimethyl-1H-imidazol-2-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and protein binding.
Medicine: The compound is investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: It is used in the production of polymers and other industrial materials.
作用機序
The mechanism of action of 3-Amino-1-(1,5-dimethyl-1H-imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function and stability.
類似化合物との比較
Similar Compounds
- 1-(3-Aminopropyl)imidazole
- 3-(1-Imidazolyl)propylamine
- 3-(1H-Imidazol-1-yl)propylamine
Uniqueness
3-Amino-1-(1,5-dimethyl-1H-imidazol-2-yl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups, which provide it with distinct chemical reactivity and biological activity. The dimethyl substitution on the imidazole ring further enhances its stability and interaction with molecular targets.
特性
分子式 |
C8H15N3O |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
3-amino-1-(1,5-dimethylimidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-6-5-10-8(11(6)2)7(12)3-4-9/h5,7,12H,3-4,9H2,1-2H3 |
InChIキー |
CTNBNEDXCAVGAB-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N1C)C(CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Ethanediamine, N1-[3-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B13200281.png)
amine](/img/structure/B13200288.png)
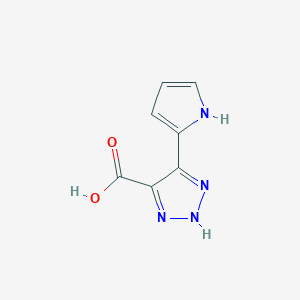
![9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13200295.png)
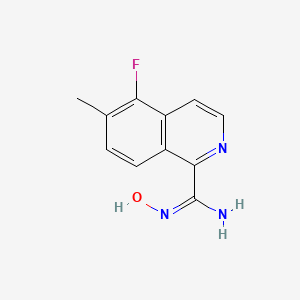
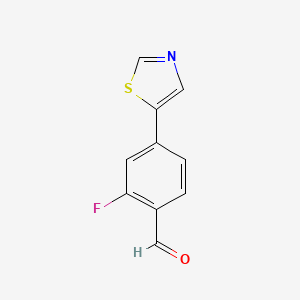
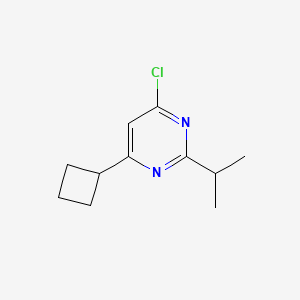
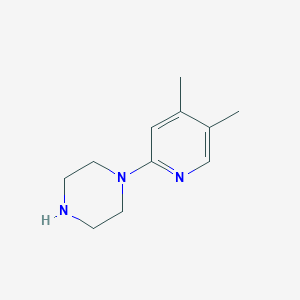
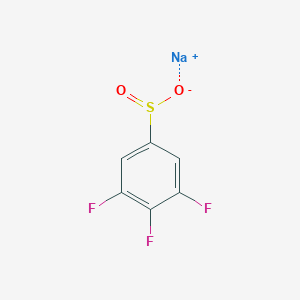
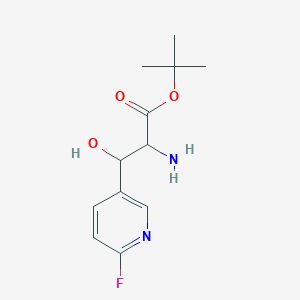

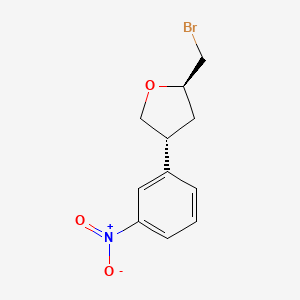
![N-[(1R,4r)-4-methylcyclohexyl]piperidine-1-carboxamide](/img/structure/B13200367.png)
